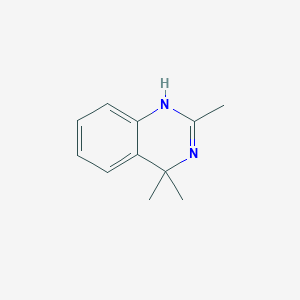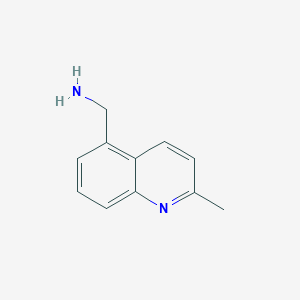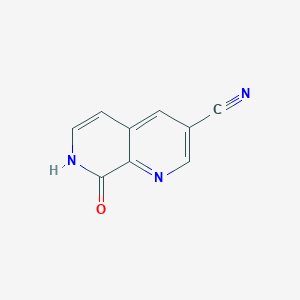
8-Oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes an oxo group at the 8th position and a carbonitrile group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . This method allows for the efficient generation of the desired compound in moderate to high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and atom economy are often applied to optimize the synthesis process. This includes the use of eco-friendly solvents, catalysts, and reaction conditions to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-Oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxo group, leading to the formation of different reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the carbonitrile group, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohols or amines .
Scientific Research Applications
8-Oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a ligand in biochemical studies, particularly in the study of enzyme interactions.
Mechanism of Action
The mechanism of action of 8-Oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and bacterial cell death . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in scientific research.
Comparison with Similar Compounds
Similar Compounds
8-Oxo-7,8-dihydro-1,7-naphthyridine-3-carboxylic acid: This compound is similar in structure but has a carboxylic acid group instead of a carbonitrile group.
Nalidixic acid: A well-known antibacterial agent that shares the naphthyridine core structure.
Oxolinic acid: Another antibacterial compound with a similar core structure but different functional groups.
Uniqueness
8-Oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its carbonitrile group, in particular, allows for a wide range of chemical modifications, making it a valuable compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C9H5N3O |
|---|---|
Molecular Weight |
171.16 g/mol |
IUPAC Name |
8-oxo-7H-1,7-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C9H5N3O/c10-4-6-3-7-1-2-11-9(13)8(7)12-5-6/h1-3,5H,(H,11,13) |
InChI Key |
RHEVUZNPQZABFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C2=NC=C(C=C21)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


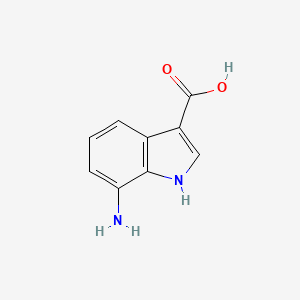
![5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11915719.png)
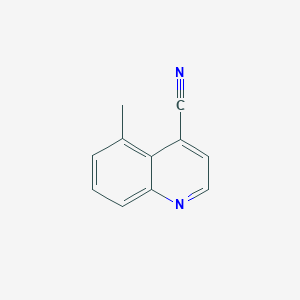
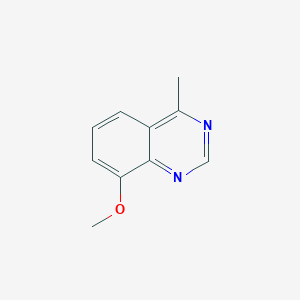

![3-Formylimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B11915737.png)

![6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B11915754.png)
![[1,3]Dioxolo[4,5-g]quinazoline](/img/structure/B11915762.png)
![2-Chloro-6-methyl-5H-pyrrolo[3,2-D]pyrimidine](/img/structure/B11915769.png)

